![molecular formula C21H32O2 B1253693 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol CAS No. 83258-37-1](/img/structure/B1253693.png)
3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol
Overview
Description
Synthesis Analysis
Research on related compounds involves various synthesis techniques, including flash vacuum pyrolysis and hydrothermal methods, to achieve moderate to high yields in good purity. For instance, 3-methylene-1,4-pentadiene and 1,2,3-trimethylenecyclohexane have been prepared through such processes, highlighting the methods' efficacy in synthesizing complex organic compounds (Trahanovsky & Koeplinger, 1992).
Molecular Structure Analysis
Studies have utilized various analytical techniques, including density functional theory (DFT), to investigate the optimized geometrical properties, electron localization functions, and reduced density gradient in aqueous phase of similar compounds. This approach aids in understanding the molecular structure and electronic properties of such compounds (Julie et al., 2021).
Chemical Reactions and Properties
Research on chemical reactions and properties often focuses on dimerization processes and the impact of solvents on the reactivity and stability of compounds. For example, the dimerization of 3-methylene-1,4-pentadiene in benzene has been studied, providing insights into the mechanisms and products of such reactions (Trahanovsky & Koeplinger, 1992).
Physical Properties Analysis
The physical properties, such as solvation effects and band gap energies, are crucial for understanding the behavior of compounds in different environments. These properties are often determined through computational methods and spectroscopic analysis, offering a comprehensive view of the compound's characteristics in various solvent atmospheres (Julie et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with solvents, play a significant role in determining the applications and functionality of compounds. Studies on related compounds have explored these aspects through theoretical and experimental approaches, highlighting the importance of understanding the chemical behavior for potential applications (Julie et al., 2021).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through various methods. One approach involves the conversion of methyl or ethyl 2-hydroxy-6-(7-bromoheptyl)benzoate into its corresponding bromide with 1-pentynylmagnesium bromide, followed by selective reduction to obtain the target compound (Tyman & Visani, 1997). This synthesis plays a significant role in understanding the chemical properties and potential applications of such compounds.
Potential Applications in Organic Synthesis
- Research indicates the possibility of using this compound in the preparation of various chemical structures. For instance, its derivatives have been used to form complexes with aluminium(III) ions, leading to the creation of mononuclear and polynuclear entities (Caulfield et al., 2001). Such findings suggest that the compound could serve as a building block in the synthesis of complex chemical structures.
Biological Activities and Pharmacological Potential
- While focusing on non-drug-related aspects, it's noteworthy that derivatives of this compound have shown potential biological activities. For example, a study on Echinacea pallida roots isolated various polyacetylenes and polyenes, including compounds related to 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol, which displayed moderate cytotoxic activity against human pancreatic adenocarcinoma cells (Pellati et al., 2006). This highlights the compound's potential relevance in pharmacological research.
properties
IUPAC Name |
3-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXUPIIESNLPW-UTOQUPLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229816 | |
Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol | |
CAS RN |
83258-37-1 | |
Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83258-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urushiol III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083258371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83258-37-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URUSHIOL III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QRN9SQP2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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